Methocarbamol-d5 is a deuterated form of methocarbamol, a muscle relaxant commonly used in the treatment of musculoskeletal pain. Methocarbamol-d5 is utilized primarily in scientific research, particularly in pharmacokinetic studies and isotopic labeling applications. The compound is characterized by the incorporation of five deuterium atoms into its molecular structure, enhancing its stability and allowing for precise tracking in biochemical experiments.
Methocarbamol-d5 falls under the category of muscle relaxants and is classified as a pharmaceutical compound. Its unique isotopic labeling distinguishes it from its non-deuterated counterpart, making it valuable in research settings.
The synthesis of Methocarbamol-d5 involves several key steps:
The synthesis process may involve various reaction pathways, including nucleophilic substitutions or reductions that incorporate deuterium into specific positions on the methocarbamol molecule. The precise conditions can vary depending on the desired isotopic enrichment and purity levels.
Methocarbamol-d5 can participate in various chemical reactions similar to those of its non-deuterated form. These reactions may include:
The presence of deuterium can influence reaction kinetics and mechanisms, providing insights into metabolic pathways when used in pharmacokinetic studies.
Relevant data indicate that these properties make Methocarbamol-d5 suitable for various analytical applications .
Methocarbamol-d5 is primarily used in scientific research settings for:
The unique properties of Methocarbamol-d5 facilitate advancements in pharmacological research and drug development processes .
Methocarbamol-d5 (CAS 1189699-70-4) is a deuterated analog of the skeletal muscle relaxant methocarbamol. Its molecular formula is C₁₁H₁₀D₅NO₅, with a molecular weight of 246.27 g/mol. Deuterium atoms are strategically incorporated at five hydrogen positions within the 3-(2-methoxyphenoxy)propane-1,2-diol moiety—specifically at the C1 and C3 methylene groups of the propanediol chain ( [6] [8]). This substitution occurs at non-labile sites, ensuring isotopic integrity during experimental applications. The IUPAC name—[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate—explicitly denotes the deuterium placement ( [6] [7]). The structural backbone retains the core pharmacophore: a carbamate group linked to a deuterated alkyl chain and a 2-methoxyphenoxy aromatic system.
Table 1: Atomic Composition of Methocarbamol-d5
Element | Non-Deuterated Count | Deuterated Count |
---|---|---|
Carbon | 11 | 11 |
Hydrogen | 15 | 10 |
Deuterium | 0 | 5 |
Nitrogen | 1 | 1 |
Oxygen | 5 | 5 |
Synthesis begins with deuterated precursors to ensure high isotopic enrichment (>95%). The primary route involves:
Table 2: Key Synthesis Steps and Conditions
Step | Reagents/Conditions | Deuterated Intermediate |
---|---|---|
Nucleophilic substitution | Guaiacol, epichlorohydrin-d5, NaOH | Glyceryl guaiacolate-d5 |
Chloroformate formation | Phosgene, toluene, 0–5°C | Chloroformate ester-d5 |
Ammonolysis | Ammonium hydroxide, 25°C | Methocarbamol-d5 (crude) |
Purification | Recrystallization (isopropanol/water) | >95% isotopic purity |
Table 4: Nomenclature and Registry Data
Synonym | Registry Number | Source |
---|---|---|
Methocarbamol-d5 | 1189699-70-4 | [2] [8] |
3-(o-Methoxyphenoxy)-2-hydroxypropyl-d5 carbamate | 1189699-70-4 | [7] |
[1,1,2,3,3-Pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate | 1189699-70-4 | [6] |
Robinax-d5 | 1189699-70-4 | [6] |
Neuraxin-d5 | 1189699-70-4 | [6] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: